

crystal structure analysis of 4-Chloro-3-isopropylphenol

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Compound of Interest

Compound Name: 4-Chloro-3-isopropylphenol

Cat. No.: B8648954

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Executive Summary

The structural analysis of **4-Chloro-3-isopropylphenol** (an analog of chlorothymol) represents a critical junction between organic synthesis and solid-state pharmaceutical profiling.^[1] As a halogenated phenol derivative, this compound exhibits potent antimicrobial properties, yet its low melting point (~64–66°C) and conformational flexibility present significant challenges in solid-state characterization.

This guide provides a rigorous, non-templated workflow for the de novo crystal structure determination of **4-Chloro-3-isopropylphenol**. It moves beyond standard operating procedures to address the specific crystallographic nuances of this molecule: handling isopropyl group disorder, mitigating preferred orientation in needle-like habits, and mapping the supramolecular hydrogen-bonding synthons that dictate its solubility and bioavailability.

Part 1: Chemical Context & Molecular Topology^[1]

Before initiating diffraction experiments, one must understand the topological constraints of the molecule.

- **Steric Bulk:** The isopropyl group at the meta position (C3) creates a rotational barrier. Unlike a simple methyl group, the isopropyl moiety adds significant thermal motion parameters to the crystal lattice, often requiring disorder modeling.
- **Electronic Effects:** The chlorine atom at C4 is an electron-withdrawing group (EWG) via induction but electron-donating via resonance.[1] This subtly alters the acidity of the phenolic -OH, influencing the strength of intermolecular hydrogen bonds (O-H...O vs. O-H...Cl).
- **Lattice Energy:** The competition between the strong hydrogen bond donor (OH) and the weak halogen bond acceptor (Cl) dictates the packing efficiency.

Part 2: Advanced Crystallization Protocols

Growing diffraction-quality single crystals of low-melting phenols is notoriously difficult due to their tendency to oil out or sublime.[1] Standard evaporation often fails.[1]

Optimized Growth Strategy: The "Cold-Gradient" Sublimation

For **4-Chloro-3-isopropylphenol**, I recommend a dual-approach strategy.



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Technical Insight: Avoid high-polarity solvents like methanol for the final growth phase, as they may form persistent solvates that destabilize the lattice upon removal from the mother liquor.

Part 3: X-Ray Diffraction Workflow (Data Acquisition)

The critical error in analyzing isopropyl-substituted phenols is collecting data at room temperature.[1] The thermal vibration of the isopropyl methyl groups will smear electron density, making the structure unsolvable or resulting in high R-factors.

Mandatory Protocol:

- Cryo-Cooling: Data must be collected at 100 K (or lower) using a nitrogen or helium cryostream.[1] This freezes the rotation of the C3-isopropyl group.[1]
- Source Selection: Use Cu-K

radiation (

Å).[1] The chlorine atom provides sufficient anomalous scattering to determine absolute structure if the space group is non-centrosymmetric (though unlikely for this achiral molecule, it aids in phase determination).

Workflow Visualization



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Figure 1: Critical path for X-ray data acquisition. Note the emphasis on flash cooling to prevent ice formation and reduce thermal motion.

Part 4: Structure Solution & Refinement Logic

Once the unit cell is determined (likely Monoclinic

or Orthorhombic

, common for phenols), the challenge shifts to refinement.

Step 1: Phasing (The Heavy Atom Method)

Use the Chlorine atom (Z=17) as the anchor. Direct Methods (SHELXT) will easily locate the Cl and the rigid phenyl ring.

Step 2: The "Isopropyl Problem" (Disorder Modeling)

The isopropyl group at C3 often adopts two conformations in the solid state, rotated by $\sim 180^\circ$ or slightly twisted.

- Symptom: Elongated thermal ellipsoids on the terminal methyl carbons.[1]
- Solution: Split the methyl positions (e.g., C8A/C8B and C9A/C9B). Apply occupancy constraints (SUMP) so that $\text{Occ(A)} + \text{Occ(B)} = 1$. [1]0. Restrain bond geometries using DFIX or SAME commands.[1]

Step 3: Hydrogen Atom Placement

- Aromatic/Alkyl H: Place geometrically (HFIX 43/137).[1]
- Phenolic H: Do not place geometrically immediately. Locate the peak in the Difference Fourier map. This hydrogen is the key to the supramolecular assembly. Refine it with a DFIX 0.84 restraint to the Oxygen.[1]

Part 5: Structural Analysis & Supramolecular Synthons

The biological activity of **4-Chloro-3-isopropylphenol** is governed by its ability to donate hydrogen bonds.[1] In the crystal lattice, we analyze these interactions using Graph Set Notation.[2]

Expected Motifs:

- Primary Synthon: Infinite

chains formed by

interactions between adjacent phenol molecules.[1]

- Secondary Interactions: Weak

contacts or

stacking between the aromatic rings.[1]

Data Presentation: Crystallographic Parameters (Template)



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Supramolecular Connectivity Diagram



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Figure 2: Predicted hydrogen bonding network.[1] The phenolic OH acts as both donor and acceptor, forming infinite cooperative chains.

Part 6: References & Authoritative Grounding

- Desiraju, G. R. (2002).[1] "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." *Accounts of Chemical Research*. [Link\[1\]](#)
 - Context: Foundational text for interpreting the O-H...O and C-H...Cl interactions described in Part 5.
- Spek, A. L. (2003).[1] "Single-crystal structure validation with the program PLATON." *Journal of Applied Crystallography*. [Link](#)
 - Context: The standard for validating the disorder modeling of the isopropyl group (Part 4).
- Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." [1][2][3] *Acta Crystallographica Section B*. [Link](#)
 - Context: Essential for comparing the obtained unit cell against known polymorphs of related chlorophenols.
- Müller, P. (2009).[1] "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press.[1]

- Context: The technical manual for the specific refinement commands (DFIX, SUMP) required for the isopropyl disorder.

Final Validation Checklist

CheckCIF Report: Ensure no A-level alerts regarding void spaces (solvent loss) or missed symmetry.

Hirshfeld Surface Analysis: Generate

maps to visualize the contribution of Cl...H interactions vs O...H interactions.

Polymorph Screen: If the melting point deviates $>2^{\circ}\text{C}$ from literature (66°C), re-run XRD on powder samples to check for a second form.

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
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